molecular formula C4H10N2O B1223007 1,4-Diamino-2-butanone dihydrochloride CAS No. 3660-09-1

1,4-Diamino-2-butanone dihydrochloride

Cat. No. B1223007
CAS RN: 3660-09-1
M. Wt: 102.14 g/mol
InChI Key: ODANWMOQWMHGCY-UHFFFAOYSA-N
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Description

1,4-Diamino-2-butanone dihydrochloride is used as a media supplement for the growth of B.pertussis and B. bronchiseptica .


Synthesis Analysis

The synthesis of 1,4-Diamino-2-butanone dihydrochloride involves various chemical reactions. It has been found that the substrate possessing an electron-donating group in the benzene ring could provide 2-amino-2-butene-1,4-diones in good yield . It acts as a substrate for the determination of key enzymes like trypsin and chymotrypsin .


Molecular Structure Analysis

The molecular formula of 1,4-Diamino-2-butanone dihydrochloride is C4H12Cl2N2O. The molecular weight is 175.06 g/mol .


Chemical Reactions Analysis

1,4-Diamino-2-butanone dihydrochloride undergoes phosphate-catalyzed enolization at physiological pH and subsequent superoxide radical-propagated aerobic oxidation . It is commonly used as a reagent in chemical reactions, particularly in polymer chemistry and organic compound synthesis .


Physical And Chemical Properties Analysis

1,4-Diamino-2-butanone dihydrochloride is a white crystalline solid with a high solubility in water and a relatively high melting point . It exhibits basic properties and can form salts with strong acids .

Scientific Research Applications

Media Supplement for Bacterial Growth

1,4-Diamino-2-butanone dihydrochloride has been used as a media supplement for the growth of Bordetella pertussis and Bordetella bronchiseptica . These bacteria are known to cause whooping cough and bronchitis respectively. The compound provides essential nutrients that promote the growth of these bacteria in laboratory settings.

2. Detection and Quantification of Amino Acids and Peptides This compound serves as a crucial reagent in scientific research for the detection and quantification of amino acids and peptides . It can react with these biomolecules under specific conditions, producing a detectable signal that can be measured and correlated with the concentration of the target molecule.

Substrate for Enzyme Determination

1,4-Diamino-2-butanone dihydrochloride acts as a substrate for the determination of key enzymes like trypsin and chymotrypsin . These enzymes play a crucial role in protein digestion, and their activity can be measured by monitoring the reaction with this compound.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is recommended to avoid contact with skin and eyes, do not breathe dust, and handle the product only in a closed system or provide appropriate exhaust ventilation .

properties

IUPAC Name

1,4-diaminobutan-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.2ClH/c5-2-1-4(7)3-6;;/h1-3,5-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRKYQXFDHZZOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diamino-2-butanone dihydrochloride

CAS RN

3660-09-1
Record name 1,4-diaminobutan-2-one dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.831
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
L Macholán - Collection of Czechoslovak Chemical …, 1974 - cccc.uochb.cas.cz
The synthesis of 1, 5-diamino-3-pentanone, an effective inhibitor of diamine oxidase from pea epicotyl and from pig kidney is described. The type of inhibition is substrate-competitive. …
Number of citations: 36 cccc.uochb.cas.cz
GJ Feistner - Biological mass spectrometry, 1994 - Wiley Online Library
Erwinia amylovora, the etiological agent of fire blight, produces a family of proferrioxamine siderophores, which may be essential for the pathogen to establish itself in its hosts. If so, …
Number of citations: 10 onlinelibrary.wiley.com
D Menezes, C Valentim, MF Oliveira… - Parasitology …, 2006 - Springer
Trypanosoma cruzi is the etiological agent of American trypanosomiasis. Most of the available data on trypanosomatid parasites were obtained from African trypanosomes. Parasitic …
Number of citations: 54 link.springer.com
CZ Soe, R Codd - ACS chemical biology, 2014 - ACS Publications
To acquire iron essential for growth, the bacterium Shewanella putrefaciens produces the macrocyclic dihydroxamic acid putrebactin (pbH 2 ; [M + H + ] + , m/z calc 373.2) as its native …
Number of citations: 36 pubs.acs.org
DR Hwang, PA Jerabek, D Kadmon… - International Journal of …, 1986 - Elsevier
A new radiolabeled analog of putrescine, 18 F labeled 2-fluoroputrescine, has been prepared as a potential in vivo imaging agent for prostate and prostate derived tumors. The …
Number of citations: 19 www.sciencedirect.com
N Villa‐Ruano, Y Pacheco‐Hernández… - Chemistry & …, 2019 - Wiley Online Library
Zanthoxylum limoncello is a native plant from southern Mexico which is used as a timber source, condiment and as a traditional medicine. Herein, we report on the volatile content of the …
Number of citations: 14 onlinelibrary.wiley.com
AG Tkachenko, AV Akhova, MS Shumkov… - Research in …, 2012 - Elsevier
Bactericidal antibiotics (fluoroquinolones, aminoglycosides and cephalosporins) at their sublethal concentrations were able to produce hydroxyl radicals, hydrogen peroxide and …
Number of citations: 128 www.sciencedirect.com
TJ Brickman, SK Armstrong - Journal of bacteriology, 1996 - Am Soc Microbiol
Chromosomal insertions defining Bordetella bronchiseptica siderophore phenotypic complementation group III mutants BRM3 and BRM5 were found to reside approximately 200 to 300 …
Number of citations: 84 journals.asm.org
Y Pacheco‐Hernández, E Lozoya‐Gloria… - Chemistry & …, 2023 - Wiley Online Library
We present the inhibitory properties of the R. pompana anthocyanin fraction (RPAF) and its major constituents on alpha‐glucosidase (AG), pancreatic lipase (PL), HMG‐CoA reductase, …
Number of citations: 1 onlinelibrary.wiley.com
S Rütschlin, S Gunesch, T Böttcher - ACS Chemical Biology, 2018 - ACS Publications
Bacteria compete for ferric iron by producing siderophores, and some microbes engage in piracy by scavenging siderophores of their competitors. The macrocyclic hydroxamate …
Number of citations: 19 pubs.acs.org

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